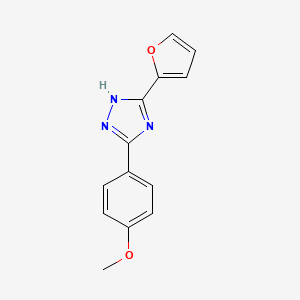
5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole is a heterocyclic aromatic organic compound characterized by the presence of a furan ring, a methoxyphenyl group, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole typically involves the reaction of furan-2-carboxylic acid hydrazide with 4-methoxybenzoyl chloride in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid.
Reduction: The triazole ring can be reduced to form a corresponding amine derivative.
Substitution: The methoxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Bromine (Br₂) in acetic acid.
Major Products Formed:
Furan-2-carboxylic acid from oxidation.
Aminotriazole derivatives from reduction.
Brominated methoxyphenyl derivatives from substitution.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: The compound shows promise in the development of new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects.
Comparación Con Compuestos Similares
5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol
5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness: 5-(Furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-17-10-6-4-9(5-7-10)12-14-13(16-15-12)11-3-2-8-18-11/h2-8H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRYUSKDCAHYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
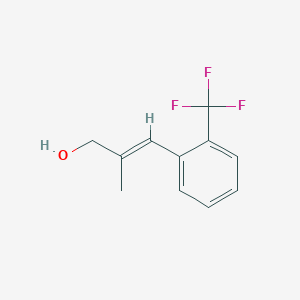
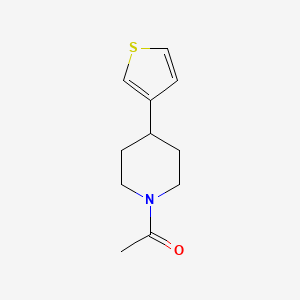
![8-bromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2929925.png)
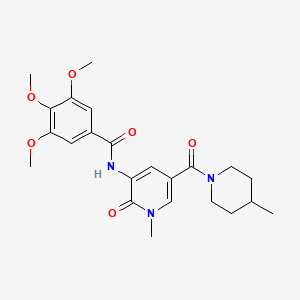
![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2929929.png)
![2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2929931.png)
![(4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol](/img/structure/B2929932.png)
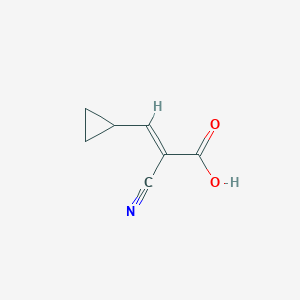
![N-(3-(dimethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929937.png)
![1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929939.png)
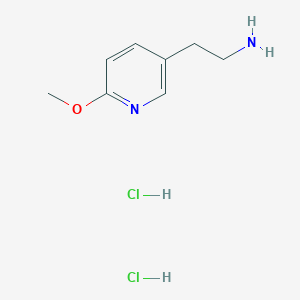
![N-(2,5-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2929941.png)
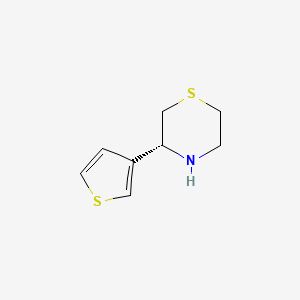
![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one](/img/structure/B2929945.png)
